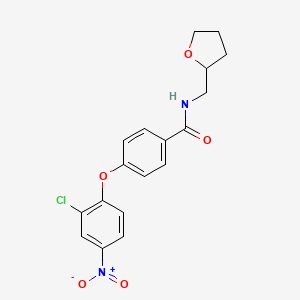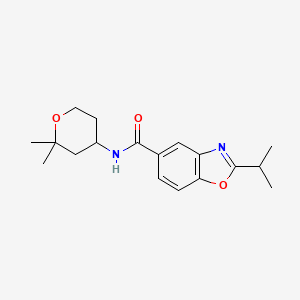
4-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as "CNF" and has been synthesized using various methods.
Scientific Research Applications
CNF has been extensively studied for its potential applications in various fields. In medicine, CNF has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. CNF has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
In agriculture, CNF has been shown to have antifungal and antibacterial properties. It has been found to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. CNF has also been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds.
In environmental science, CNF has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of CNF is not fully understood. However, it has been suggested that CNF exerts its effects by inhibiting various enzymes and signaling pathways. CNF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. Additionally, CNF has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. In vitro studies have shown that CNF inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. CNF has also been found to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, CNF has been shown to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.
Advantages and Limitations for Lab Experiments
One of the advantages of using CNF in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems. CNF also has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of CNF and its potential side effects.
Future Directions
There are several future directions for the study of CNF. One area of future research is the development of CNF-based drug delivery systems for the treatment of various diseases. Another area of future research is the study of the toxicity and potential side effects of CNF. Additionally, further studies are needed to determine the mechanism of action of CNF and its potential applications in agriculture and environmental science.
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c19-16-10-13(21(23)24)5-8-17(16)26-14-6-3-12(4-7-14)18(22)20-11-15-2-1-9-25-15/h3-8,10,15H,1-2,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIHCHZKQAYGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077525.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)

![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)


![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
